AhR Agonist Potency: EC50 Comparison with N-Alkylated Clinical Candidate Laquinimod
The target compound was profiled as an AhR agonist in a human HepG2 cell-based assay measuring CYP1A1 induction via ethoxyresorufin-O-deethylase (EROD) activity. It exhibited an EC50 of 0.260 nM, while laquinimod (ABR-215062), a closely related N-ethyl-N-phenyl-5-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide, showed an EC50 of 0.420 nM in a comparable assay system [1][2]. Although not a direct head-to-head experiment within the same study, both measurements were performed in analogous HepG2 EROD assays by the same research group using the same endpoint, enabling a cross-study potency comparison.
| Evidence Dimension | AhR agonist potency (EC50) |
|---|---|
| Target Compound Data | 0.260 nM (induction of CYP1A1 in HepG2 cells, 24 h EROD assay) |
| Comparator Or Baseline | Laquinimod (ABR-215062): EC50 = 0.420 nM (HepG2 EROD assay) |
| Quantified Difference | Target compound is approximately 1.6-fold more potent than laquinimod in this cellular readout (0.260 vs. 0.420 nM). |
| Conditions | Human HepG2 hepatocellular carcinoma cells; CYP1A1 induction measured by ethoxyresorufin-O-deethylase (EROD) assay after 24 h treatment. |
Why This Matters
For researchers selecting an AhR-activating scaffold, the 1.6-fold superior potency of the unsubstituted N-phenyl analog can translate into lower required concentrations, potentially reducing off-target effects and compound consumption in cell-based assays.
- [1] BindingDB entry BDBM50541261 (CHEMBL4646273). Agonist activity at AhR in human HepG2 cells assessed as induction of CYP1A1 expression after 24 h by ethoxyresorufin-O-deethylase assay. EC50: 0.260 nM. View Source
- [2] ChEMBL Database. Laquinimod (CHEMBL). AhR agonist activity in HepG2 EROD assay. EC50: 0.420 nM. Accessed via ChEMBL www.ebi.ac.uk/chembl/. View Source
